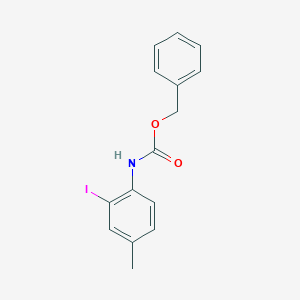

Carbamic acid, (2-iodo-4-methylphenyl)-, phenylmethyl ester

Description

Carbamic acid, (2-iodo-4-methylphenyl)-, phenylmethyl ester is a chemical compound with the molecular formula C15H14INO2. It is known for its unique structure, which includes an iodine atom and a phenylmethyl ester group. This compound is used in various scientific research applications due to its distinctive chemical properties .

Properties

CAS No. |

212063-20-2 |

|---|---|

Molecular Formula |

C15H14INO2 |

Molecular Weight |

367.18 g/mol |

IUPAC Name |

benzyl N-(2-iodo-4-methylphenyl)carbamate |

InChI |

InChI=1S/C15H14INO2/c1-11-7-8-14(13(16)9-11)17-15(18)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |

InChI Key |

UCSYWNCZFPBHIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OCC2=CC=CC=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (2-iodo-4-methylphenyl)-, phenylmethyl ester typically involves the reaction of 2-iodo-4-methylphenyl isocyanate with benzyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Substitution Reactions

Iodine’s high electronegativity and leaving-group ability make it prone to nucleophilic aromatic substitution. For carbamates with aryl iodides, potential reactions include:

-

Cross-coupling : The iodide could undergo Suzuki or Buchwald–Hartwig coupling to form biaryl or aminated derivatives .

-

Oxidative dehalogenation : Iodine may act as a directing group for electrophilic aromatic substitution, leading to substituted carbamates .

Carbamate-Specific Transformations

Carbamates are reactive toward:

-

Hydrolysis : Under acidic or basic conditions, carbamates hydrolyze to amines and carboxylic acids .

-

Reduction : Catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) can reduce carbamates to amines .

-

Oxidative Rearrangements : For carbamates with adjacent functional groups, Kornblum-type oxidations or sigmatropic rearrangements may occur .

Pesticide and Pharmaceutical Chemistry

Carbamates are widely used in agrochemicals and drug design. For example:

-

Herbicides : Iprovalicarb (a cyclohexyl carbamate) is a fungicide with structural similarities to carbamates .

-

Drug Synthesis : Carbamates serve as protecting groups for amines or as active moieties in therapeutic agents .

Catalytic Transformations

Palladium-catalyzed reactions with iodinated carbamates could enable:

-

Heterocyclic synthesis : Formation of indoles or carbazoles via cycloaddition or oxidation .

-

Functional group diversification : Installation of esters, amides, or other substituents .

Stability and Reactivity

-

Thermal stability : Carbamates are generally stable but may decompose under high temperatures or acidic/basic conditions .

-

Electrophilic substitution : The iodide group directs electrophiles to the β-position of the aromatic ring, as observed in analogous systems .

Analytical Data

While specific data for the target compound is unavailable, general analytical methods for carbamates include:

Scientific Research Applications

Carbamic acid, (2-iodo-4-methylphenyl)-, phenylmethyl ester is used in several scientific research fields:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, (2-iodo-4-methylphenyl)-, phenylmethyl ester involves its interaction with specific molecular targets. The iodine atom and phenylmethyl ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-: This compound shares the 2-iodo-4-methylphenyl group but differs in its functional groups and overall structure.

Carbamic acid, N-(2-iodo-4-methylphenyl)-, ethyl ester: Similar in structure but with an ethyl ester group instead of a phenylmethyl ester group.

Uniqueness

Carbamic acid, (2-iodo-4-methylphenyl)-, phenylmethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Carbamic acid, (2-iodo-4-methylphenyl)-, phenylmethyl ester, also known as a carbamate derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview supported by data tables and research findings.

The compound is characterized by the following structure:

- Chemical Formula : CHINO

- Molecular Weight : 357.21 g/mol

Carbamate compounds typically exert their biological effects through various mechanisms, including enzyme inhibition and receptor modulation. The specific mechanism for this compound may involve:

- Inhibition of Acetylcholinesterase (AChE) : Like other carbamates, it may exhibit AChE inhibitory activity, which is crucial in the treatment of neurodegenerative diseases.

- Histone Deacetylase (HDAC) Inhibition : Some carbamate derivatives have shown potential in inhibiting HDAC activity, which plays a role in cancer therapy .

1. Enzyme Inhibition

Carbamic acid derivatives have been studied for their ability to inhibit various enzymes:

| Enzyme | Inhibitory Activity | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | Moderate to strong | |

| Histone Deacetylase (HDAC) | Significant |

2. Anticancer Properties

Research indicates that certain carbamate derivatives can induce apoptosis in cancer cells. For instance:

- Case Study : A study demonstrated that a related carbamate showed significant cytotoxicity against LNCaP prostate cancer cells, suggesting potential for therapeutic applications in oncology .

3. Neuroprotective Effects

The neuroprotective potential of carbamates is attributed to their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

Case Studies and Research Findings

- Study on AChE Inhibition :

- HDAC Inhibition in Cancer Therapy :

- Neuroprotective Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.